1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative.
Introduction of the substituents: The chloro, trifluoromethyl, and methoxy groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile include other pyrimidine derivatives with similar structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6O2/c1-34-16-4-2-15(3-5-16)28-7-6-19-17(11-27)21(33)31-13-32(19)9-8-29-20-18(23)10-14(12-30-20)22(24,25)26/h2-5,7,10,12-13H,6,8-9H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNRHPMPMWYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CCC2=C(C(=O)N=CN2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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